CCT241161 CCT241161 CCT241161 is a novel orally available, pan-RAF inhibitor with anti-SRC activity. CCT241161 blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. CCT241161 also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548106
InChI: InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)
SMILES: CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
Molecular Formula: C28H27N7O3S
Molecular Weight: 541.6 g/mol

CCT241161

CAS No.:

Cat. No.: VC0548106

Molecular Formula: C28H27N7O3S

Molecular Weight: 541.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CCT241161 -

Specification

Molecular Formula C28H27N7O3S
Molecular Weight 541.6 g/mol
IUPAC Name 1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Standard InChI InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)
Standard InChI Key DPMYVVGAYAPQNS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
Canonical SMILES CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
Appearance Solid powder

Introduction

Chemical Properties and Structure

CCT241161 (CAS No. 1163719-91-2) is a synthetic organic compound with the IUPAC name 1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea . It has the molecular formula C28H27N7O3S with a molecular weight of 541.63 g/mol . The compound appears as a white solid and is primarily soluble in DMSO .

The chemical structure of CCT241161 features several functional groups that contribute to its biological activity, including a pyrazole ring, a urea linkage, and a pyrido[2,3-b]pyrazine group. These structural elements are critical for its binding to target kinases and subsequent inhibitory effects.

Physicochemical Properties

Table 1 below summarizes the key physicochemical properties of CCT241161:

PropertyValueReference
Molecular FormulaC28H27N7O3S
Molecular Weight541.63 g/mol
Physical AppearanceWhite Solid
SolubilitySoluble in DMSO
Storage Temperature-20°C
XLogP4.21
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds9 (or 7, sources differ)
Topological Polar Surface Area151.6

Mechanism of Action

CCT241161 functions as a multi-kinase inhibitor that targets both RAF family kinases (BRAF, BRAF V600E, and CRAF) and SRC family kinases . This dual inhibitory action represents a strategic approach to overcoming resistance mechanisms observed with selective BRAF inhibitors.

Kinase Inhibition Profile

The compound demonstrates potent inhibitory activity against multiple kinases, with particularly strong affinity for CRAF, LCK, and SRC. Table 2 details the IC50 values (half-maximal inhibitory concentration) of CCT241161 against various kinases:

KinaseIC50 (μM)IC50 (nM)Reference
BRAF0.03 or 0.25230 or 252
BRAF V600E0.01515
CRAF0.0066
SRC0.01 or 0.01510 or 15
LCK0.0033
MEK1>10>10,000
COT>10>10,000

The data indicates that CCT241161 has the highest affinity for LCK (IC50 = 3 nM), followed by CRAF (IC50 = 6 nM), SRC (IC50 = 10-15 nM), and BRAF V600E (IC50 = 15 nM) . The significantly higher IC50 values for MEK1 and COT (>10 μM) demonstrate the selectivity of the compound for RAF and SRC family kinases.

Selectivity Profile

When tested against a panel of 63 kinases at a concentration of 1 μM, CCT241161 demonstrates selectivity primarily for RAFs, SRC, LCK, and mitogen-activated protein kinases (MAPKs) . This selective inhibition profile is advantageous for targeting specific cancer pathways while potentially minimizing off-target effects.

Pharmacological Properties

CCT241161 exhibits favorable pharmacological properties that make it suitable for potential therapeutic applications. It is orally bioavailable and well-tolerated in preclinical models .

Pharmacokinetics

Studies have shown that CCT241161 demonstrates good oral bioavailability of approximately 55% . When administered orally at 10 mg/kg/day, the compound achieves plasma concentrations of approximately 1 μM at 14 hours post-administration, with an area under the curve (AUC) of approximately 275,000 nM.hr . These pharmacokinetic parameters suggest favorable drug exposure following oral administration.

Additionally, tumor concentration data indicate that 1 hour after administration of the final dose in therapy experiments, CCT241161 reaches concentrations of 6.5-10 μM within tumors . These levels significantly exceed the GI50 values (concentration required for 50% growth inhibition) for cancer cell lines, suggesting effective drug penetration into target tissues.

Cellular Effects and Signaling Pathway Modulation

CCT241161 demonstrates distinct cellular effects depending on the genetic background of the target cells, particularly regarding BRAF and RAS mutation status.

Effects on MAPK Signaling Pathway

A critical advantage of CCT241161 over selective BRAF inhibitors (such as vemurafenib/PLX4720) is its ability to prevent paradoxical activation of the MAPK pathway in NRAS mutant cells . While selective BRAF inhibitors can activate MEK in NRAS mutant cells through CRAF, CCT241161 inhibits MEK in these cells, preventing pathway activation . This property is particularly valuable for preventing resistance mechanisms and secondary malignancies associated with selective BRAF inhibition.

Preclinical Efficacy Studies

CCT241161 has demonstrated promising efficacy in various preclinical models, including both in vitro cell culture systems and in vivo xenograft models.

In Vitro Activity

In cell-based assays, CCT241161 inhibits the growth of BRAF mutant melanoma cells in a concentration-dependent manner, with greater potency than the selective BRAF inhibitor PLX4720 . Additionally, it shows activity against NRAS mutant melanoma cells, which are typically resistant to selective BRAF inhibitors .

Importantly, CCT241161 maintains activity against cancer cells that have developed resistance to selective BRAF inhibitors, including those with acquired resistance to vemurafenib (PLX4720) . This property is particularly valuable for addressing the clinical challenge of acquired resistance to BRAF inhibitor therapy.

In Vivo Efficacy

In animal models, CCT241161 has demonstrated significant antitumor activity. At a dosage of 20 mg/kg per day, it induces tumor regression in BRAF mutant A375 mouse xenograft models . Additionally, it shows activity in NRAS mutant DO4 tumor xenografts, which are resistant to PLX4720 .

One of the most compelling findings is the activity of CCT241161 in patient-derived xenograft (PDX) models. The compound achieves complete inhibition of xenografts derived from tumors of patients who developed resistance to BRAF inhibitors, including those resistant to both dabrafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor) . This activity in resistant tumors highlights the potential clinical utility of CCT241161 in overcoming resistance to existing targeted therapies.

Comparison with Other RAF Inhibitors

CCT241161 belongs to a class of pan-RAF inhibitors that have been developed to address limitations of selective BRAF inhibitors. Several other pan-RAF inhibitors have also been investigated, including LY3009120, TAK632, MLN2480 (TAK580), BGB659, BGB283, CCT196969, and others .

A key distinguishing feature of CCT241161 compared to other pan-RAF inhibitors (such as RAF265, TAK632, MLN2480, and ARQ736) is its additional activity against SRC family kinases . In a comparative study, all of these inhibitors effectively inhibited ERK signaling, but only CCT241161 and CCT196969 also inhibited SFKs . This dual inhibitory property may provide advantages in overcoming resistance mechanisms that involve SFK activation.

Current Development Status

Based on the available search results, CCT241161 appears to be in preclinical development . While the compound has shown promising activity in various preclinical models, there is no indication in the provided search results that it has entered clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator